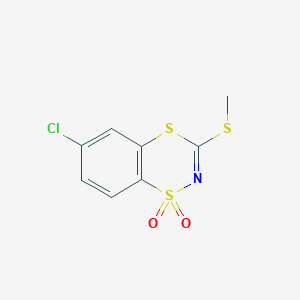
6-Chloro-3-(methylsulfanyl)-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-(methylsulfanyl)-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione is a heterocyclic compound that features a benzodithiazine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(methylsulfanyl)-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione typically involves the introduction of a chloro group and a methylsulfanyl group onto a benzodithiazine scaffold. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with chloroacetic acid followed by treatment with sulfur and methyl iodide can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-(methylsulfanyl)-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as sodium azide or thiourea can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated benzodithiazine derivatives.
Substitution: Amino or thiol-substituted benzodithiazine derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-3-(methylsulfanyl)-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-(methylsulfanyl)-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The chloro and methylsulfanyl groups can participate in binding interactions, influencing the compound’s activity. The exact pathways and targets depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-3-methyluracil: Shares the chloro and methyl groups but has a different core structure.
6-Phenylsulfanyluracil: Contains a phenylsulfanyl group instead of a methylsulfanyl group.
6-Chloro-2-methyl-3H-quinazolin-4-one: Similar chloro and methyl groups but with a quinazolinone core.
Uniqueness
6-Chloro-3-(methylsulfanyl)-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione is unique due to its benzodithiazine core, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
113922-99-9 |
|---|---|
Fórmula molecular |
C8H6ClNO2S3 |
Peso molecular |
279.8 g/mol |
Nombre IUPAC |
6-chloro-3-methylsulfanyl-1λ6,4,2-benzodithiazine 1,1-dioxide |
InChI |
InChI=1S/C8H6ClNO2S3/c1-13-8-10-15(11,12)7-3-2-5(9)4-6(7)14-8/h2-4H,1H3 |
Clave InChI |
QBRVBKMQNJQVGK-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NS(=O)(=O)C2=C(S1)C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


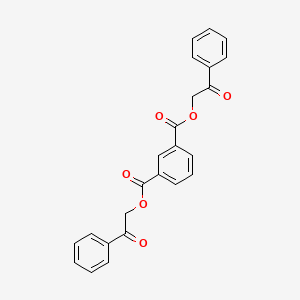
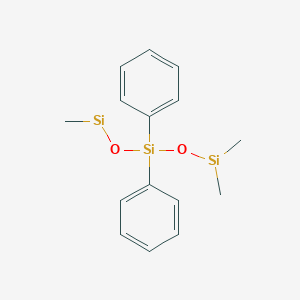
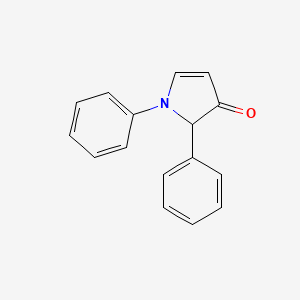
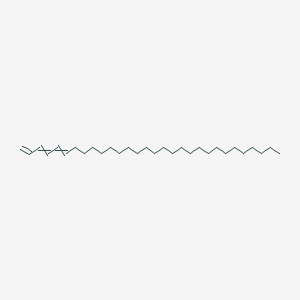
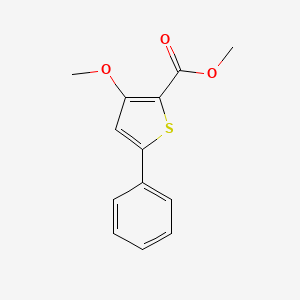
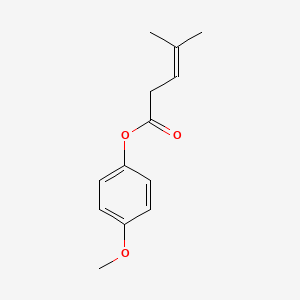

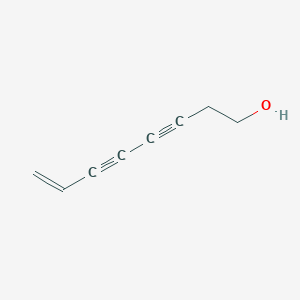
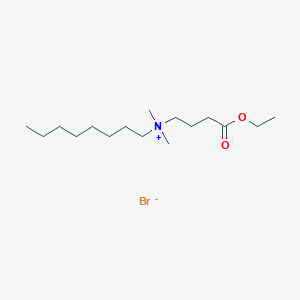
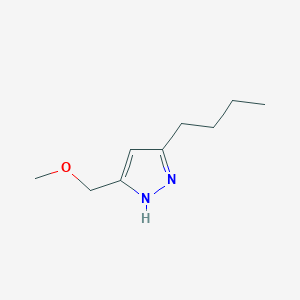
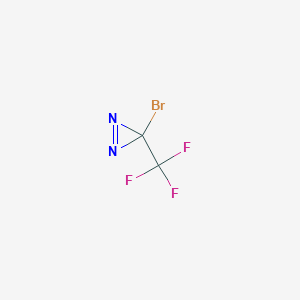

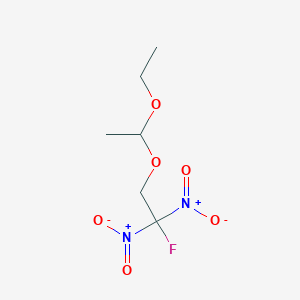
![1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl-](/img/structure/B14302304.png)
